Ethyl adenosine triphosphate

Description

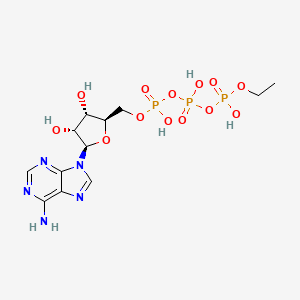

ATP itself is a universal energy carrier in cellular processes, with a structure comprising adenine, ribose, and three phosphate groups.

Properties

Molecular Formula |

C12H20N5O13P3 |

|---|---|

Molecular Weight |

535.23 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [ethoxy(hydroxy)phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C12H20N5O13P3/c1-2-26-31(20,21)29-33(24,25)30-32(22,23)27-3-6-8(18)9(19)12(28-6)17-5-16-7-10(13)14-4-15-11(7)17/h4-6,8-9,12,18-19H,2-3H2,1H3,(H,20,21)(H,22,23)(H,24,25)(H2,13,14,15)/t6-,8-,9-,12-/m1/s1 |

InChI Key |

ISCLZDJGLPCZAS-WOUKDFQISA-N |

Isomeric SMILES |

CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

Canonical SMILES |

CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues of ATP

Adenosine Triphosphate (ATP)

- Role in Enzymatic Activity : ATP is essential for helicase function, as seen in GP46F13, a P-loop NTPase from Lactococcus lactis phage F13. GP46F13 requires ATP and Mg²⁺ for optimal DNA unwinding activity, with maximal activity observed at 5 mM ATP and equimolar Mg²⁺ concentrations .

- Oligomerization : Like RepA (a plasmid-encoded helicase), GP46F13 forms oligomers in the presence of ATP, suggesting cooperative mechanisms in DNA replication .

- Substrate Specificity : ATP-dependent helicases preferentially bind DNA substrates with free 5′ ends, a feature shared by GP46F13 and RepA .

Uridine Triphosphate (UTP)

- Dephosphorylation Kinetics : Metal ions like Mg²⁺ and Zn²⁺ promote ATP and UTP dephosphorylation. ATP dephosphorylation is faster than UTP under similar conditions, likely due to differences in phosphate group accessibility .

Adenosine Tetraphosphate (ApppD)

- Synthesis and Purification : ApppD, an ATP analog with an additional phosphate group, is synthesized via methods requiring rigorous NMR validation. Its purification challenges mirror those of ATP, ADP, and AMP due to similar ionic profiles during chromatography .

Creatine Derivatives

- Ethyl Modifications: Creatine ethyl ester, unlike creatine monohydrate, includes an ethyl group to enhance bioavailability. While structurally distinct from Ethyl ATP, this highlights how ethylation can alter pharmacokinetics .

Biochemical Interactions and Energy Metabolism

Hypothetical Properties of Ethyl ATP

- Stability : Ethylation may increase lipid solubility, enhancing membrane permeability.

- Enzymatic Compatibility : The ethyl group could sterically hinder ATP-binding pockets in enzymes like helicases, reducing activity compared to unmodified ATP.

- Metabolic Role : Similar to creatine ethyl ester, Ethyl ATP might act as a prodrug, slowly releasing ATP in vivo.

Q & A

Q. What are the structural and functional characteristics of adenosine triphosphate (ATP), and how do they inform studies on ethyl ATP derivatives?

ATP consists of an adenine base, ribose sugar, and three phosphate groups. Its hydrolysis releases energy (−57 kJ/mol Gibbs free energy) critical for cellular processes like ion transport (e.g., sodium-potassium pump) . Ethyl ATP, a derivative, likely retains the core structure but includes an ethyl modification, potentially altering solubility, stability, or receptor binding. Researchers should characterize ethyl ATP using techniques such as infrared ion spectroscopy (as applied to ATP in ) to compare structural deviations and functional impacts.

Q. What methodological approaches are used to quantify extracellular ATP levels in experimental models?

Bioluminescent luciferin-luciferase assays are standard for ATP quantification. For example, in traumatic brain injury models, cerebral microdialysis coupled with this assay detected ATP efflux (baseline: ~0.1 µM; post-injury: up to 10 µM in hippocampus) . Ethyl ATP studies could adopt similar protocols, adjusting for potential interference from the ethyl group. High-performance liquid chromatography (HPLC) or mass spectrometry may also validate results .

Q. How is ATP handled safely in laboratory settings, and what are its solubility properties?

ATP is water-soluble (insoluble in ethanol/ether) and non-toxic (rat oral LD₅₀ > 2000 mg/kg) . Researchers should use impervious gloves, goggles, and work in ventilated areas to avoid inhalation/contact. Ethyl ATP’s solubility may differ; preliminary tests in aqueous/organic solvents are recommended.

Advanced Research Questions

Q. How can researchers design experiments to analyze dynamic changes in extracellular ATP (or ethyl ATP) in trauma models?

In controlled cortical impact (CCI) models, microdialysis probes collect extracellular fluid at timed intervals. ATP levels are measured pre- and post-injury, with covariates (e.g., baseline ATP) analyzed via repeated-measures ANCOVA to account for individual variability . For ethyl ATP, dose-response studies could evaluate its release kinetics under similar conditions.

Q. What statistical methods address longitudinal ATP data in trauma or disease models?

- Baseline adjustments : Use ANCOVA with pre-injury values as covariates to control for initial variability .

- Time-series analysis : Repeated-measures ANOVA identifies post-injury trends (e.g., ATP peaks at 10 min post-CCI) .

- Multiple comparisons : Tukey’s test corrects for group-wise differences (e.g., cortex vs. hippocampus ATP efflux) .

Q. How do contradictory findings about ATP’s role in different pathologies inform ethyl ATP research?

ATP infusion improved weight and quality of life in advanced lung cancer , but its efflux post-trauma may exacerbate inflammation . Ethyl ATP studies must contextualize outcomes:

Q. What advanced techniques characterize the structural and energetic properties of ethyl ATP?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.